12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,19-Heptadecafluorononadecan-1-ol
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Description
12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,19-Heptadecafluorononadecan-1-ol is a useful research compound. Its molecular formula is C19H23F17O and its molecular weight is 590.365. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Self-Assembled Monolayers (SAMs)
A study focused on self-assembled monolayers (SAMs) derived from the adsorption of a specifically designed double-chained partially fluorinated thiol, including 12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,19-heptadecafluoro-2-tetradecylnona-decane-1-thiol. This research analyzed the structure and conformation of these SAMs on evaporated gold, comparing results with SAMs generated from normal hexadecanethiol and a related single-chained partially fluorinated thiol. The study found that double-chained adsorbates formed SAMs on gold with less densely packed and less conformationally ordered alkyl chains compared to single-chained adsorbates. The fluorocarbon moieties in the SAMs from the double-chained adsorbate were more tilted from the surface normal than those from the single-chained adsorbate (Zhang, Jamison, Schwartz, & Lee, 2008).
Synthesis and NMR Study
Another research explored the synthesis and NMR (Nuclear Magnetic Resonance) study of related fluorinated compounds. Specifically, the synthesis of Z-13,13,14,14,15,15,16,16,17,17,18,18,18-tridecafluoro-octadec-9-enoic acid (oleic acid-F13) was reported, involving a Wittig reaction to form a double bond with a high isomeric ratio. The study included a detailed 19F NMR spectrum, aiding in the understanding of the molecular structure and behavior of these fluorinated compounds (Buchanan, Smits, & Munteanu, 2003).
Radiocarbon Dating
While not directly related to the specific chemical compound , research on radiocarbon dating provides context for understanding the broader field of carbon chemistry. This study focused on the AixMICADAS facility's efforts in radiocarbon calibration using various archives, including wood samples. The research tested nine chemical pretreatment protocols on wood samples of known ages, ultimately favoring the acid-base-acid-bleaching pretreatment for optimal results. This study contributes to the understanding of carbon-based compounds and their applications in scientific research (Capano et al., 2017).
Properties
IUPAC Name |
12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,19-heptadecafluorononadecan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F17O/c20-12(21,10-8-6-4-2-1-3-5-7-9-11-37)13(22,23)14(24,25)15(26,27)16(28,29)17(30,31)18(32,33)19(34,35)36/h37H,1-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPAINIKTKBDHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CCCCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F17O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90895467 |
Source
|
Record name | 12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,19-Heptadecafluorononadecan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90895467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
590.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1512-02-3 |
Source
|
Record name | 12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,19-Heptadecafluorononadecan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90895467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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